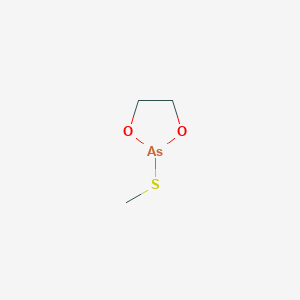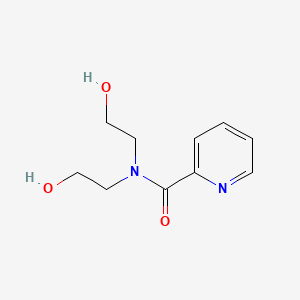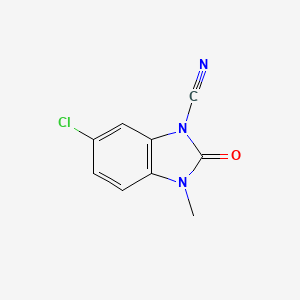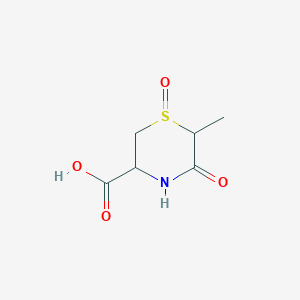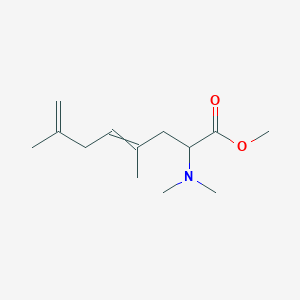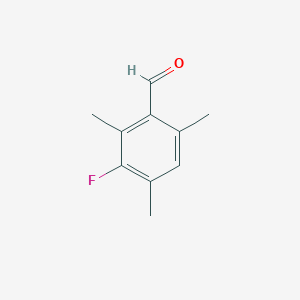
3-Fluoro-2,4,6-trimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2,4,6-trimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H11FO It is a derivative of benzaldehyde, where the benzene ring is substituted with three methyl groups and one fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,4,6-trimethylbenzaldehyde typically involves the introduction of a fluorine atom and three methyl groups onto a benzaldehyde ring. One common method is the Friedel-Crafts alkylation, where benzaldehyde is reacted with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent like N-fluorobenzenesulfonimide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2,4,6-trimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-Fluoro-2,4,6-trimethylbenzoic acid.
Reduction: 3-Fluoro-2,4,6-trimethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-2,4,6-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2,4,6-trimethylbenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity due to its electronegativity and ability to form hydrogen bonds.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-2,4,6-trimethylbenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Fluoro-2,4,6-trimethylbenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
2,4,6-Trimethylbenzaldehyde: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness
3-Fluoro-2,4,6-trimethylbenzaldehyde is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing fluorine atom. This combination can significantly influence its chemical reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
88174-28-1 |
|---|---|
Fórmula molecular |
C10H11FO |
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
3-fluoro-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H11FO/c1-6-4-7(2)10(11)8(3)9(6)5-12/h4-5H,1-3H3 |
Clave InChI |
GBBMHIBGHNWKCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C=O)C)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole](/img/structure/B14387665.png)
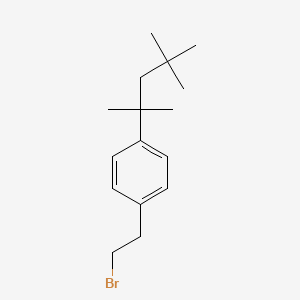

![2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B14387675.png)
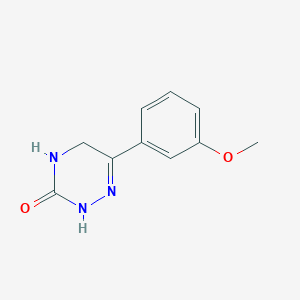
![3-Phenyl-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14387682.png)
![6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14387685.png)
